Cruzain Inhibition vs. Chalcone Analogs
In a unified biochemical screen of 40 compounds against recombinant T. cruzi cruzain, the target compound (designated hydrazide 37) exhibited an IC₅₀ > 50 μM, placing it among the weaker inhibitors in the hydrazide sub-series. By direct comparison, the most potent chalcones in the same study (compounds 1, 5, 7, 10, 13, 16, and 18) achieved IC₅₀ values between 20 and 25 μM, representing at least a 2-fold potency advantage [1]. The structurally closest active comparator, hydrazide 36 (3′-bromo-4′-hydroxy-5′-methoxy analog), fell within the 40–60 μM IC₅₀ range shared by hydrazides 34–40 [1].
Chalcones: 20–25 μM
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) against T. cruzi cruzain |
|---|---|
| Target Compound Data | IC₅₀ > 50 μM (compound 37) |
| Comparator Or Baseline | Most potent chalcones (1, 5, 7, 10, 13, 16, 18): IC₅₀ 20–25 μM; other hydrazides (34–40): IC₅₀ 40–60 μM |
| Quantified Difference | Target compound ≥2-fold less potent than best-in-series chalcones; comparable to other hydrazide analogs |
| Conditions | Recombinant T. cruzi cruzain (0.64 nM), 50 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, 5 mM DTT, pH 6.5, fluorogenic substrate Z-Phe-Arg-AMC, 37 °C [1] |
Why This Matters
This compound is not suitable as a lead cruzain inhibitor; however, its moderate and well-characterized inhibition profile makes it a useful negative-control or scaffold-reference compound in cysteine protease screening cascades, particularly when benchmarking more potent 3,4,5-trimethoxybenzohydrazide analogs.
- [1] Borchhardt DM, Mascarello A, Chiaradia LD, Nunes RJ, Oliva G, Yunes RA, Andricopulo AD. Biochemical evaluation of a series of synthetic chalcone and hydrazide derivatives as novel inhibitors of cruzain from Trypanosoma cruzi. J Braz Chem Soc. 2010;21(1):142-150. doi:10.1590/S0103-50532010000100021 View Source
